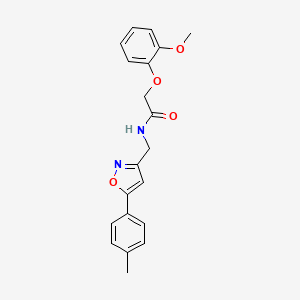
2-(2-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(2-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide, with CAS number 946340-57-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C20H20N2O4 with a molecular weight of approximately 352.39 g/mol. Its structure includes a methoxyphenoxy group and an isoxazole moiety, which are significant for its biological activity.
Antitumor Activity
Research indicates that isoxazole derivatives often exhibit notable antitumor effects. The compound's structural components suggest potential inhibitory action against various cancer cell lines. A study focusing on related isoxazole derivatives demonstrated their effectiveness against BRAF(V600E) mutations, commonly found in melanoma .
Anti-inflammatory Properties
The anti-inflammatory potential of compounds similar to this compound has been documented. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that derivatives with similar functionalities can significantly reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS) .
Antibacterial and Antifungal Activity
Isoxazole-containing compounds have demonstrated antibacterial and antifungal properties. For instance, derivatives have been tested against various pathogens with promising results. The activity is often linked to the disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Biological Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and cellular uptake |
| Isoxazole Ring | Imparts antitumor and anti-inflammatory properties |
| Phenoxy Linkage | Contributes to receptor binding affinity |
Modifications in the phenolic or isoxazole groups can significantly alter the compound's potency and selectivity toward specific biological targets .
Case Studies
- Antitumor Efficacy : A study evaluated the effects of similar isoxazole derivatives on melanoma cells, reporting IC50 values in the low micromolar range, indicating substantial cytotoxicity .
- Inflammation Inhibition : In a model of LPS-induced inflammation, compounds analogous to this compound reduced NO production by over 50%, showcasing their potential as anti-inflammatory agents .
- Antimicrobial Activity : A series of pyrazole and isoxazole derivatives were tested against fungal strains, with some exhibiting greater than 70% inhibition of mycelial growth at low concentrations, indicating strong antifungal potential .
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-14-7-9-15(10-8-14)19-11-16(22-26-19)12-21-20(23)13-25-18-6-4-3-5-17(18)24-2/h3-11H,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGGDWRZHUJUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














